![molecular formula C9H20N2 B1446278 4-ethyl-N,N-dimethylpiperidin-4-amine CAS No. 1823944-23-5](/img/structure/B1446278.png)
4-ethyl-N,N-dimethylpiperidin-4-amine
Overview
Description
4-ethyl-N,N-dimethylpiperidin-4-amine is a chemical compound with the CAS Number: 1823944-23-5 . It has a molecular weight of 156.27 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The 4-ethyl-N,N-dimethylpiperidin-4-amine molecule contains a total of 31 bonds. There are 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
4-ethyl-N,N-dimethylpiperidin-4-amine is a liquid at room temperature .Scientific Research Applications
Catalysis in Organic Synthesis
4-ethyl-N,N-dimethylpiperidin-4-amine: has been utilized as a catalyst in various organic synthesis processes. Its efficiency in catalyzing the Fischer indole synthesis is notable, where it facilitates the transformation of aryl hydrazines into indoles . This reaction is pivotal in the pharmaceutical industry for the production of compounds with therapeutic properties.
Synthesis of Ionic Liquids
The compound serves as a precursor in the synthesis of ionic liquids . These liquids are used as green solvents due to their low volatility and high thermal stability. They are particularly valuable in reactions that require stable temperatures and are sensitive to the presence of water .
Molecular Dynamics Simulations
Molecular dynamics simulations: have employed 4-ethyl-N,N-dimethylpiperidin-4-amine-based ionic liquids to study their structural and transport properties. These simulations provide insights into the behavior of ionic liquids at the molecular level, which is crucial for designing systems with specific properties .
Pharmaceutical Applications
Piperidine derivatives, including 4-ethyl-N,N-dimethylpiperidin-4-amine, are present in more than twenty classes of pharmaceuticals. They are essential building blocks in drug design, contributing to the development of new medications with various pharmacological activities .
Selective Oxidation Processes
This compound has been used to promote the selective oxidation of methyl aromatics with molecular oxygen. Its role as a catalyst in this process is significant because it offers an environmentally friendly alternative to traditional methods that often result in excessive chemical waste .
Modulation of N-Methyl-D-Aspartate Receptors
In neuroscience research, 4-ethyl-N,N-dimethylpiperidin-4-amine has molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors . These receptors are critical in neurophysiological processes, and their modulation is a potential therapeutic target for conditions related to alcohol dependence .
Mechanism of Action
Safety and Hazards
The compound is classified as dangerous with hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
4-ethyl-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-9(11(2)3)5-7-10-8-6-9/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXPEJJQOYNWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N,N-dimethylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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